N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, commonly known as TBCO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TBCO is a potent inhibitor of a class of enzymes called protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes.
Wissenschaftliche Forschungsanwendungen
TBCO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. TBCO has been found to inhibit the activity of various N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, including PTP1B, TCPTP, and SHP2, which are implicated in the development of several diseases, such as diabetes, obesity, and cancer. TBCO has also been shown to modulate the immune response by regulating the activity of T cells and macrophages.
Wirkmechanismus
TBCO inhibits the activity of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide by binding to the catalytic site of the enzyme. This compound play a critical role in the regulation of various signaling pathways, including insulin signaling, cell growth, and differentiation. By inhibiting the activity of this compound, TBCO can modulate these signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
TBCO has been shown to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes. TBCO has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
TBCO has several advantages as a research tool. It is a potent and selective inhibitor of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, which makes it a valuable tool for studying the role of this compound in various cellular processes. TBCO is also stable and can be easily synthesized in large quantities. However, TBCO has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental conditions. TBCO can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on TBCO. One area of interest is the development of TBCO analogs with improved properties, such as increased solubility and selectivity. Another area of research is the identification of new targets for TBCO, which can expand its therapeutic applications. Additionally, the development of TBCO-based drug delivery systems can improve its efficacy and reduce its off-target effects. Overall, the research on TBCO has the potential to lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, TBCO is a promising chemical compound that has potential therapeutic applications. Its potent inhibitory activity against N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide makes it a valuable tool for studying the role of this compound in various cellular processes. TBCO exhibits potent anti-inflammatory and anti-cancer effects, which make it a potential candidate for the development of novel therapeutics. Further research is needed to explore the full potential of TBCO and its analogs in the treatment of various diseases.
Synthesemethoden
The synthesis of TBCO involves the reaction of tert-butyl 2-oxoacetate with 2-cyclohexylidenehydrazinecarboxamide in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TBCO. The yield of TBCO can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
Eigenschaften
IUPAC Name |
N-tert-butyl-N'-(cyclohexylideneamino)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)13-10(16)11(17)15-14-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNEZDXNNZQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.